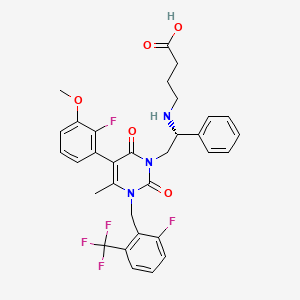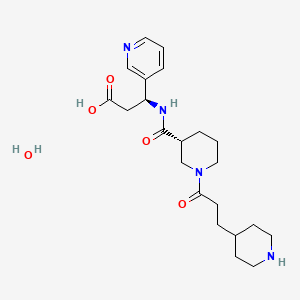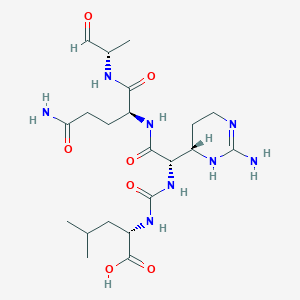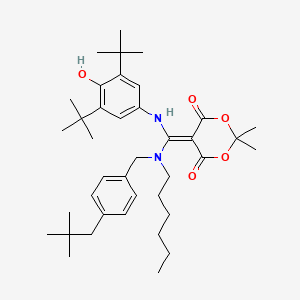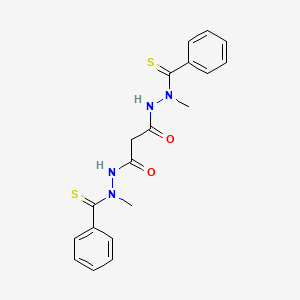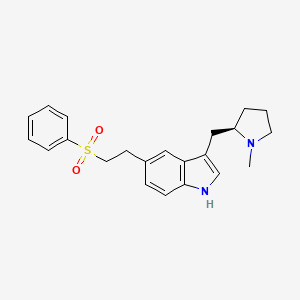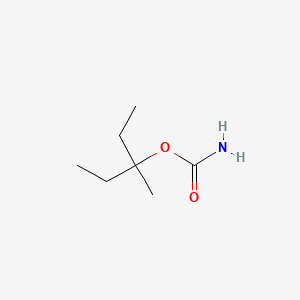
Emylcamate
Overview
Description
Emylcamate, also known as 3-methyl-3-pentanol carbamate, is a compound primarily used as an anxiolytic and muscle relaxant. It was patented in the United States in 1961 and marketed under the name Striatran by Merck. This compound was initially advertised for the treatment of anxiety and tension, and it was claimed to be superior to meprobamate .
Mechanism of Action
Target of Action
Emylcamate primarily targets the GABA-A receptors , which are ion channels responsible for inhibiting the excitability of neurons . These receptors play a crucial role in maintaining the balance between excitation and inhibition in the nervous system, thereby regulating neuronal activity.
Mode of Action
This compound enhances the effects of GABA at the GABA-A receptors . By promoting the opening of chloride channels, it leads to the hyperpolarization of the cell membrane . This hyperpolarization makes the neurons less likely to fire, resulting in an overall decrease in neuronal excitability.
Pharmacokinetics
It is typically administered orally in tablet or capsule form, and it is absorbed in the gastrointestinal tract . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The action of this compound results in a decrease in motor activity and has a tranquilizing effect . It is used as an anxiolytic and muscle relaxant . By reducing neuronal excitability, it helps to alleviate symptoms of anxiety and tension.
Action Environment
Factors such as food intake and the presence of other medications can affect its absorption and overall effectiveness .
Biochemical Analysis
Biochemical Properties
Emylcamate is the carbamate of the tertiary alcohol 3-methyl-3-pentanol
Cellular Effects
This compound has been shown to have an effect on motor activity in mice . At a dosage of 50 mg/kg, this compound resulted in a 63% decrease in motor activity
Dosage Effects in Animal Models
In animal models, specifically mice, this compound has shown a dosage-dependent decrease in motor activity
Preparation Methods
Emylcamate is synthesized from the tertiary alcohol 3-methyl-3-pentanol. The first patented synthesis involved treating this alcohol with potassium cyanate and trichloroacetic acid . In 1963, an improved synthesis was reported using sodium cyanate and trifluoroacetic acid . These methods highlight the importance of cyanate salts and acidic conditions in the preparation of this compound.
Chemical Reactions Analysis
Emylcamate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce 3-methyl-3-pentanol and carbamic acid.
Oxidation: The tertiary alcohol group in this compound can be oxidized under strong oxidizing conditions to form corresponding ketones.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Emylcamate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of carbamate chemistry and reactions.
Biology: this compound is studied for its effects on the central nervous system, particularly its anxiolytic and muscle relaxant properties.
Medicine: It has been used in clinical studies to evaluate its efficacy in treating anxiety and muscle tension.
Comparison with Similar Compounds
Emylcamate is often compared with other carbamate compounds such as meprobamate. While both compounds have anxiolytic and muscle relaxant properties, this compound has a faster onset of action and a higher therapeutic index . Other similar compounds include:
Meprobamate: Used as an anxiolytic and muscle relaxant but with a slower onset of action.
Carisoprodol: Another muscle relaxant with similar properties but different pharmacokinetics.
Methocarbamol: Used for muscle relaxation with a different mechanism of action.
This compound’s unique combination of rapid onset and high therapeutic index makes it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
3-methylpentan-3-yl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-7(3,5-2)10-6(8)9/h4-5H2,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWGJZPKHAXZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228645 | |
| Record name | Emylcamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-28-4 | |
| Record name | Emylcamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emylcamate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emylcamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emylcamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Emylcamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Emylcamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Emylcamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMYLCAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCJ747D3R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





